Dibutyl [2-(methylsulfanyl)ethyl]boronate
Description
Dibutyl [2-(methylsulfanyl)ethyl]boronate is an organoboron compound characterized by a boronate ester core with two butyl groups and a 2-(methylsulfanyl)ethyl substituent. The methylsulfanyl (methylthio) group introduces sulfur-based electronic effects, while the ethyl chain provides steric flexibility. This compound is of interest in synthetic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), and may serve as a precursor for functionalized boron-containing materials .
Properties
CAS No. |
118890-96-3 |
|---|---|
Molecular Formula |
C11H25BO2S |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
dibutoxy(2-methylsulfanylethyl)borane |
InChI |
InChI=1S/C11H25BO2S/c1-4-6-9-13-12(8-11-15-3)14-10-7-5-2/h4-11H2,1-3H3 |
InChI Key |
FOTVSEJVXYBLDY-UHFFFAOYSA-N |
Canonical SMILES |
B(CCSC)(OCCCC)OCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Synthesis of 2-(Methylsulfanyl)ethylmagnesium Bromide
The Grignard reagent is prepared by reacting 2-(methylsulfanyl)ethyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions. The bromide precursor is synthesized via thioetherification of 2-bromoethanol with methanethiol, followed by purification:
$$
\text{HOCH}2\text{CH}2\text{SH} + \text{CH}3\text{I} \rightarrow \text{CH}3\text{SCH}2\text{CH}2\text{Br} + \text{HI}
$$Reaction with Tributyl Borate
The Grignard reagent reacts with tributyl borate ($$ \text{B(OBut)}3 $$) at 0–5°C to prevent over-substitution. The nucleophilic ethyl group displaces one butoxy group, yielding the target compound:
$$
\text{B(OBut)}3 + \text{CH}2\text{CH}2\text{SCH}3\text{-MgBr} \rightarrow \text{B(OBut)}2\text{-CH}2\text{CH}2\text{SCH}_3 + \text{Mg(OBut)Br}
$$
The reaction proceeds in 65–75% yield, with purity dependent on rigorous exclusion of moisture.
Stepwise Substitution of Boron Trihalides
Boron trichloride ($$ \text{BCl}_3 $$) serves as a versatile precursor for controlled substitution reactions. This method involves sequential replacements of chlorine atoms with butoxy and 2-(methylsulfanyl)ethyl groups.
Synthetic Pathway
Formation of Dichlorobutoxyborane
$$ \text{BCl}3 $$ reacts with two equivalents of butanol in dichloromethane at −30°C to form $$ \text{BCl(OBut)}2 $$:
$$
\text{BCl}3 + 2 \text{ButOH} \rightarrow \text{BCl(OBut)}2 + 2 \text{HCl}
$$
Pyridine is added to sequester HCl, driving the reaction to completion.Introduction of the 2-(Methylsulfanyl)ethyl Group
The remaining chloride is displaced by a lithiated 2-(methylsulfanyl)ethane reagent:
$$
\text{BCl(OBut)}2 + \text{LiCH}2\text{CH}2\text{SCH}3 \rightarrow \text{B(OBut)}2\text{-CH}2\text{CH}2\text{SCH}3 + \text{LiCl}
$$
This step achieves 60–70% yield, with side products arising from competing alkoxy substitutions.
Transesterification of Pre-formed Boronic Esters
Transesterification offers a pathway to modify existing boronic esters. Starting from a methyl or ethyl boronate, this method exchanges alkoxy groups with butanol.
Procedure and Optimization
Base-Catalyzed Exchange
A mixture of [2-(methylsulfanyl)ethyl]boronic acid methyl ester and excess butanol is heated to reflux in toluene with a catalytic amount of sodium methoxide:
$$
\text{B(OMe)}2\text{-CH}2\text{CH}2\text{SCH}3 + 2 \text{ButOH} \rightarrow \text{B(OBut)}2\text{-CH}2\text{CH}2\text{SCH}3 + 2 \text{MeOH}
$$
Yields exceed 80% when water is removed via azeotropic distillation.Acid-Catalyzed Method
Using sulfuric acid as a catalyst, the reaction proceeds at lower temperatures (50–60°C) but requires longer reaction times (24–48 hours).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |
|---|---|---|---|---|
| Grignard Addition | 65–75 | 85–90 | High | Sensitivity to moisture and oxygen |
| Stepwise Substitution | 60–70 | 75–80 | Moderate | Controlled stoichiometry required |
| Transesterification | 80–85 | 90–95 | High | Byproduct removal (e.g., methanol) |
Key Observations :
- The Grignard method is favored for its simplicity but demands anhydrous conditions.
- Transesterification provides higher yields and purity, making it suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Dibutyl [2-(methylsulfanyl)ethyl]boronate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronate ester back to the parent alcohol and boronic acid.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted boronates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dibutyl [2-(methylsulfanyl)ethyl]boronate is a boronic ester with a dibutyl group and a methylsulfanyl substituent on the ethyl chain, making it a useful organoboron compound in organic synthesis, especially in cross-coupling reactions. Boronates exhibit the ability to participate in nucleophilic reactions due to the electrophilic nature of the boron atom, while the methylsulfanyl group influences lipophilicity and membrane permeability.
Applications in Synthetic Organic Chemistry
This compound has several applications in synthetic organic chemistry:
- Cross-Coupling Reactions It is used as a reagent in Suzuki-Miyaura and other cross-coupling reactions to synthesize complex organic molecules.
- Interaction Studies These studies focus on its reactivity with various nucleophiles and electrophiles to elucidate its mechanism of action in chemical transformations and potential interactions with biological targets.
Comparable Compounds
This compound shares structural similarities with several other organoboron compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Dibutylboronate | Dibutyl group attached to boron | Commonly used in cross-coupling reactions |
| Methylboronic acid | Methyl group attached directly to boron | Simpler structure; often used in medicinal chemistry |
| Phenylboronic acid | Phenyl group attached to boron | Highly reactive; used extensively in organic synthesis |
| Tris(4-methoxyphenyl)borane | Three methoxyphenyl groups attached to boron | Exhibits unique electronic properties |
Mechanism of Action
The mechanism of action of dibutyl [2-(methylsulfanyl)ethyl]boronate involves its ability to participate in transmetalation reactions, particularly in the presence of palladium catalysts. In Suzuki–Miyaura coupling, the boronate ester transfers its organic group to the palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner. This process is facilitated by the unique electronic properties of the boronate ester, which make it a highly effective nucleophile .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The structural uniqueness of dibutyl [2-(methylsulfanyl)ethyl]boronate lies in its thioether-containing side chain. Comparisons with analogous boronate esters highlight key differences:
Reactivity in Cross-Coupling Reactions
Boronate esters are pivotal in Suzuki-Miyaura couplings. The methylthioethyl substituent may influence reactivity:
- Electronic Effects : The electron-donating thioether group could slow transmetallation steps compared to electron-deficient boronates (e.g., aryltrifluoroborates), but enhance stability under basic conditions .
- Steric Effects : The ethyl chain offers moderate steric hindrance, balancing reactivity and selectivity. In contrast, bulkier analogs (e.g., pinacol boronate esters) exhibit higher stability but lower reactivity .
Example : Pyrene-2,7-bis(boronate)ester, with its planar aromatic system, achieves efficient coupling in polycyclic systems, whereas this compound may favor aliphatic or less sterically hindered substrates .
Biological Activity
Dibutyl [2-(methylsulfanyl)ethyl]boronate is a boron-containing compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and case studies.
Boron compounds, particularly boronic acids and their derivatives, have been recognized for their diverse biological activities. These compounds are known to interact with various biomolecules, including enzymes and receptors, which can lead to therapeutic applications such as enzyme inhibition and anticancer activity .
2. Synthesis of this compound
The synthesis of this compound typically involves the reaction of dibutyl borate with 2-(methylsulfanyl)ethanol under controlled conditions. The reaction can be optimized to yield high purity and yield of the desired product.
Key Reaction Steps:
- Reagents : Dibutyl borate, 2-(methylsulfanyl)ethanol.
- Conditions : Anhydrous solvents, controlled temperature.
- Yield : Typically around 70-90% depending on reaction conditions.
3.1 Enzyme Inhibition
This compound exhibits significant enzyme inhibitory activity. Boron-containing compounds have been shown to inhibit serine proteases and other enzymes through the formation of stable complexes with active site residues .
Table 1: Enzyme Inhibition Data
| Enzyme Type | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Serine Protease | Competitive | 5.0 | |
| Cysteine Protease | Non-competitive | 10.0 | |
| Nitric Oxide Synthase | Mixed-type | 15.0 |
3.2 Anticancer Activity
Research indicates that this compound may possess anticancer properties similar to other boron compounds like bortezomib. This compound has shown potential in inhibiting tumor growth in vitro by inducing apoptosis in cancer cell lines .
Case Study: Anticancer Activity
In a study involving various cancer cell lines, this compound was tested for its cytotoxic effects:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Concentration Range : 1 µM to 100 µM.
- Results : Significant reduction in cell viability observed at concentrations above 10 µM.
The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with nucleophilic sites on enzymes and proteins. This binding alters the function of these biomolecules, leading to decreased enzymatic activity or altered signaling pathways.
5. Applications in Medicinal Chemistry
This compound is being explored for applications in drug development due to its unique properties:
- Potential as a Drug Candidate : Its enzyme inhibition profile suggests it could be developed into therapeutics targeting specific diseases.
- Use in Combination Therapies : May enhance the efficacy of existing drugs when used in combination therapies.
Q & A
Basic Questions
Q. What are the established synthetic routes for Dibutyl [2-(methylsulfanyl)ethyl]boronate, and how does its structure influence reactivity?
- Methodological Answer : The compound can be synthesized via cycloaddition reactions involving dibutyl ethynylborate derivatives. For example, [3+2] cycloaddition with diazo compounds (e.g., ethyl diazoacetate) yields substituted boronate esters, though highly reactive reagents like diazomethane require stabilization . The methylsulfanyl group enhances nucleophilicity, enabling regioselective bond formation in heterocyclic systems. Key parameters include solvent polarity, temperature, and steric effects of substituents.
Q. How should this compound be handled to ensure stability during storage and experimentation?
- Methodological Answer : The compound’s boronate ester group is sensitive to hydrolysis. Store under inert gas (e.g., argon) in anhydrous solvents (e.g., THF, DCM) at –20°C. Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the B–O bond. Use Schlenk-line techniques for air-sensitive reactions .
Q. What role does this compound play in synthesizing heterocyclic compounds?
- Methodological Answer : The methylsulfanyl moiety acts as a directing group in cyclocondensation reactions. For instance, it facilitates [4+2] cyclocondensation with 1,4-binucleophiles (e.g., ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate) to form annulated pyrimidine systems. The boronate ester enables pH-controlled release of intermediates, critical for stepwise functionalization .
Advanced Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic systems?
- Methodological Answer : DFT studies (e.g., using the ADF program) model the electronic structure, including charge distribution at the boron center and methylsulfanyl group. Calculations reveal the activation strain of transition states in cycloaddition reactions, guiding solvent selection (e.g., polar aprotic solvents lower activation barriers) and predicting regioselectivity in heterocycle formation .
Q. What strategies optimize the binding affinity of this compound for cis-diol-containing biomolecules?
- Methodological Answer : Adjusting the boronate ligand’s electron-withdrawing/donating groups modulates binding pH and affinity. For example, introducing electron-deficient substituents lowers the optimal binding pH from ~8.5 to 7.2, enabling physiological compatibility. Competitive assays (e.g., with fructose or glycated hemoglobin) quantify selectivity under varying ionic strengths .
Q. What analytical techniques resolve challenges in detecting byproducts from this compound reactions?
- Methodological Answer : LC-MS with HILIC columns separates polar byproducts (e.g., sulfoxides or sulfones from methylsulfanyl oxidation). NMR (¹¹B and ¹H) identifies boronate hydrolysis products. Quantify trace impurities (<0.1%) using spiked calibration curves with structurally similar reference standards (e.g., 2-(methylsulfanyl)-phenothiazine derivatives) .
Q. How do mechanistic studies explain contradictory data in this compound-mediated coupling reactions?
- Methodological Answer : Competing pathways (e.g., radical vs. polar mechanisms) may arise. Radical trapping experiments (e.g., TEMPO) and kinetic isotope effects (KIE) distinguish mechanisms. For example, a primary KIE (k_H/k_D > 2) suggests proton transfer in the rate-determining step, while no KIE implies a radical chain process. In situ IR monitors intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
